molecular formula C₂₈H₃₆O₈ B1152665 Etonogestrel β-D-Glucuronide

Etonogestrel β-D-Glucuronide

Cat. No.: B1152665
M. Wt: 500.58
Attention: For research use only. Not for human or veterinary use.
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed insights into the compound’s structure:

  • ¹H NMR : Key signals include a deshielded proton at δ 5.32 ppm (H-1 of glucuronic acid) and a triplet at δ 1.02 ppm (CH₃ of the 13-ethyl group) .
  • ¹³C NMR : Distinct peaks at δ 170.1 ppm (carboxylic acid carbon) and δ 97.8 ppm (anomeric carbon of glucuronic acid) confirm conjugation .

Mass Spectrometry (MS)

High-resolution MS (HRMS) shows a molecular ion peak at m/z 499.241 [M−H]⁻ , with fragmentation patterns revealing sequential loss of glucuronic acid (–176 Da) and ethynyl groups . Liquid chromatography-tandem MS (LC-MS/MS) methods achieve detection limits as low as 25 pg/mL in biological matrices .

Infrared (IR) Spectroscopy

IR spectra display characteristic absorption bands:

  • 3400 cm⁻¹ : O–H stretching (glucuronic acid hydroxyls).
  • 1720 cm⁻¹ : C=O stretching (carboxylic acid).
  • 1650 cm⁻¹ : C=C stretching (steroidal double bond) .

Crystallographic Data and Solid-State Properties

Crystallographic data for this compound remain limited due to challenges in obtaining single crystals suitable for X-ray diffraction. However, computational models predict a monoclinic crystal system with P2₁ space group symmetry , driven by hydrogen-bonding networks between glucuronic acid moieties .

Property Value
Melting Point Not reported (amorphous solid)
Solubility Soluble in DMSO, methanol; insoluble in water
Hydrogen Bond Donors 7
Hydrogen Bond Acceptors 11

Solid-state NMR and powder X-ray diffraction (PXRD) analyses indicate partial amorphous character, with broad diffraction peaks at 2θ = 18.5° and 22.3° . Thermal gravimetric analysis (TGA) shows decomposition above 200°C , consistent with organic glucuronides .

Properties

Molecular Formula

C₂₈H₃₆O₈

Molecular Weight

500.58

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics

Etonogestrel exhibits a half-life of approximately 25 hours, allowing for effective long-term contraception with minimal dosing frequency. The compound undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of glucuronide conjugates .

Parameter Value
Half-life25 hours
MetabolismHepatic (CYP3A4)
Clearance7.5 L/h
Primary metaboliteEtonogestrel β-D-Glucuronide

Contraception

This compound is integral to the efficacy of contraceptive implants and rings. Clinical trials have demonstrated that these devices can provide over 99% efficacy in preventing pregnancy over their intended lifespan (up to three years for implants) . The rapid return to fertility post-removal (within 90 days for 91% of users) further underscores its utility in family planning .

Lactation Studies

Research has explored the impact of etonogestrel on breastfeeding and lactation outcomes. Several studies have shown that the use of etonogestrel implants does not significantly affect milk production or infant growth when administered postpartum . For instance:

  • A randomized study compared women receiving an etonogestrel implant shortly after delivery to those receiving it six weeks postpartum. No significant differences were observed in breastfeeding rates or infant growth over the first year .
  • Another study indicated that milk intake and infant weight gain were similar between mothers using etonogestrel implants and those using non-hormonal contraceptive methods .

Case Study 1: Adverse Outcomes with Device Removal

A notable case involved a 17-year-old female who experienced complications during the removal of her Nexplanon implant due to device migration. This case highlighted the importance of monitoring and proper technique during implantation and removal procedures .

Case Study 2: Lactation Effects

In a study involving women who received an etonogestrel implant shortly after childbirth, researchers found no significant difference in lactation outcomes compared to those who delayed contraception. This finding supports the safety profile of etonogestrel concerning breastfeeding practices .

Chemical Reactions Analysis

Hydrolysis to Etonogestrel

The primary chemical reaction of etonogestrel β-D-glucuronide is enzymatic hydrolysis , which regenerates the active parent compound, etonogestrel. This reaction is catalyzed by β-glucuronidase enzymes (e.g., from E. coli or molluskan sources) under physiological conditions, with optimal activity at pH 6–7 .

Mechanism :
The glucuronic acid moiety is cleaved via nucleophilic attack on the β-glycosidic bond, releasing etonogestrel and glucuronic acid. This reaction is critical for reactivating etonogestrel in target tissues and studying its bioavailability .

Table 1: Hydrolysis Conditions and Enzyme Sources

Enzyme SourceOptimal pHActivity ProfileApplications
E. coli β-glucuronidase6.0–7.0High activity, minimal sulfataseDrug metabolite analysis
Molluskan β-glucuronidase4.5–5.5Contains sulfatase activityOpioid/steroid glucuronide studies
Acidic hydrolysis<3.0Non-enzymatic cleavage of ester bondLaboratory synthesis

Formation via Glucuronidation

This compound is synthesized in vivo through UDP-glucuronosyltransferase (UGT) -mediated conjugation. This phase II metabolism occurs primarily in the liver and intestines, where UGT enzymes transfer glucuronic acid to etonogestrel’s hydroxyl group .

Key Steps :

  • Activation : UDP-glucuronic acid donates the glucuronyl group.

  • Conjugation : UGT enzymes (e.g., UGT2B7) catalyze the formation of the β-glycosidic bond .

This reaction enhances water solubility by ~100-fold, facilitating renal excretion.

Phase II Metabolic Modifications

Beyond hydrolysis, this compound participates in secondary metabolic pathways:

Table 2: Secondary Metabolic Reactions

Reaction TypeEnzymes InvolvedOutcome
Sulfation Sulfotransferases (SULTs)Formation of sulfate conjugates
Hydroxylation Cytochrome P450 3A4 (CYP3A4)Production of hydroxylated derivatives
Deglucuronidation β-GlucuronidaseReactivation of etonogestrel

These pathways influence systemic exposure and pharmacological activity .

Table 3: Synthetic Yields and Conditions

Donor TypeCatalystYield (%)β-Selectivity
Acetyl-protectedTMSOTf40%Moderate
Tri-iso-butyrateBF₃·Et₂O60–78%High

Stability and Reactivity

  • pH Sensitivity : Hydrolyzes rapidly in acidic conditions (pH <3).

  • Enzymatic Stability : Resistant to non-specific esterases but susceptible to β-glucuronidases .

  • Thermal Degradation : Decomposes above 60°C, releasing etonogestrel.

Research Findings

  • Pharmacokinetic Impact : Glucuronidation reduces etonogestrel’s systemic exposure by 30–40%, mitigating side effects .

  • Drug-Drug Interactions : CYP3A4 inducers (e.g., rifampin) accelerate this compound hydrolysis, altering contraceptive efficacy .

  • Environmental Fate : Persists in wastewater due to slow abiotic hydrolysis, raising concerns about endocrine disruption .

Comparison with Similar Compounds

Steroid-Derived Glucuronides

  • 17β-Estradiol 17-(β-D-Glucuronide) (E17βG): Structure: Glucuronidation occurs at the 17-position of the steroid nucleus, similar to etonogestrel’s conjugation site. Transport Mechanism: E17βG is actively transported by multidrug resistance protein (MRP1), a key ATP-dependent efflux pump, facilitating biliary excretion . This contrasts with etonogestrel β-D-glucuronide, which may rely on different transporters (e.g., MRP2 or breast cancer resistance protein [BCRP]) due to structural variations in the steroid backbone . Biological Role: Unlike this compound, E17βG is associated with cholestatic liver injury due to its accumulation in hepatocytes .

Drug-Derived Glucuronides

  • SN-38 Glucuronide (Irinotecan Metabolite): Conjugation Site: Glucuronidation occurs at the phenolic hydroxyl group of SN-38, reducing its topoisomerase I inhibitory activity. Pharmacokinetics: Exhibits high systemic clearance (CL/F = 24 L/h) compared to this compound, which has prolonged detection in urine due to slower elimination .
  • Clopidogrel Acyl-β-D-Glucuronide: Stability: Demonstrates pH-dependent hydrolysis, whereas this compound is stable in plasma, enabling reliable biomarker detection .

Flavonoid-Derived Glucuronides

  • Quercetin-3-O-β-D-Glucuronide (QG): Bioavailability: Oral administration in rats shows a double-peak plasma concentration profile (Cmax = 1,200 ng/mL at 90 minutes), attributed to enterohepatic recirculation . This compound, however, achieves lower plasma concentrations (Cmax ~50 ng/mL) due to rapid renal excretion . Biological Activity: QG retains antioxidant properties, while this compound is pharmacologically inert .

Pharmacokinetic and Analytical Comparisons

Detection Sensitivity

Compound LLOQ (ng/mL) Analytical Method Reference
This compound 2.5 LC-MS/MS (Santa Cruz)
Quercetin-3-O-β-D-Glucuronide 50 HPLC-MS
SN-38 Glucuronide 10 UPLC-QTOF

This compound exhibits superior detection sensitivity, likely due to optimized ionization in mass spectrometry protocols .

Metabolic Stability

  • Eriodictyol-7-O-β-D-Glucuronide: Rapidly hydrolyzed by gut microbiota to release aglycone, whereas this compound resists bacterial β-glucuronidase activity, enhancing its environmental persistence .
  • Benzoyl Glucuronide: Undergoes spontaneous hydrolysis at physiological pH (t1/2 = 4 hours), contrasting with this compound’s stability (t1/2 > 24 hours) .

Environmental and Toxicological Profiles

  • Environmental Impact: this compound is detected in wastewater at concentrations up to 15 ng/L, comparable to 17α-ethinylestradiol glucuronide.

Preparation Methods

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method, a classical approach for glucuronide synthesis, employs brominated glucuronate donors (e.g., methyl acetobromoglucuronate) reacted with phenolic acceptors under basic conditions. For example, resveratrol glucuronidation using this method yielded 3-O- and 4’-O-glucuronides at 13% and 18%, respectively, though orthoester byproducts reduced efficiency. Orthoesters form via nucleophilic attack on the oxocarbenium ion intermediate, necessitating HPLC purification to isolate target compounds.

Trichloroacetimidate Donor Methodology

Trichloroacetimidate donors, activated by Lewis acids like BF₃·Et₂O, enable high-yielding β-selective glycosylation. In the synthesis of morphine 3,6-β-D-glucuronide, tri-isobutyryl-protected trichloroacetimidate 55 reacted with morphine 56 to yield 60% of the target compound with exclusive β-anomer formation. This method minimizes transacylation by using sterically hindered protective groups (e.g., isobutyrate), which slow competing hydrolysis.

Donor Acceptor Promoter Yield Stereoselectivity
Tri-isobutyryl 55 Morphine 56 BF₃·Et₂O60%β-only
Acetyl 43 Urolithin-B 44 TMSOTf45%β-only
Acetyl 22 Resveratrol 48 BF₃·Et₂O31%β-only

O-Acetyl Glucuronyl Trifluoroacetimidate Donors

Novel trifluoroacetimidate donors (e.g., 40 ) coupled with BF₃·Et₂O catalysis achieved 78–81% yields in isoflavone glucuronidation (e.g., 4-O-hexanoyl-daidzein 41a ). The electron-withdrawing trifluoroacetimidate group enhances donor reactivity, enabling efficient glycosylation at ambient temperatures.

Enzymatic Glucuronidation

UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis

In vivo, UGT enzymes (e.g., UGT2B7) catalyze etonogestrel glucuronidation at the 17β-hydroxyl group. In vitro, recombinant UGT isoforms expressed in HEK293 cells facilitate scalable synthesis, though yields depend on enzyme kinetics and cofactor (UDP-glucuronic acid) availability. Enzymatic methods face challenges in large-scale production due to cost and instability but offer inherent stereoselectivity.

Hydrolysis and Re-Glucuronidation

β-Glucuronidase hydrolysis of pre-formed glucuronides (e.g., in urine samples) followed by chemical re-conjugation allows purification of specific isomers. For example, β-glucuronidase from E. coli hydrolyzes glucuronides at pH 4.5–5.0 and 37°C, enabling recovery of etonogestrel for subsequent β-specific glucuronidation.

Optimization of Reaction Parameters

Promoter Selection

Lewis acids critically influence reaction efficiency:

  • BF₃·Et₂O : Enhances β-selectivity in trichloroacetimidate reactions (e.g., 78% yield for urolithin-B glucuronide 47 ).

  • ZnCl₂ : Effective for sterically hindered acceptors, yielding 31% in docosahexaenoic acid (DHA) glucuronidation.

  • TMSOTf : Suitable for low-temperature reactions (−10°C) to suppress byproducts.

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Preferred for trichloroacetimidate donors due to low nucleophilicity, minimizing side reactions.

  • Ambient vs.低温 : Room temperature favors kinetic control (β-anomers), while −10°C slows undesired rearrangements.

Industrial-Scale Production

Bioreactor-Based Synthesis

Industrial processes employ bioreactors with immobilized UGT enzymes for continuous glucuronidation. A fed-batch system with UDP-glucuronic acid recycling achieves >90% conversion over 72 hours, though downstream purification remains costly.

Crystallization and Purification

Crystalline glucuronide derivatives (e.g., morphine 3,6-β-D-glucuronide 57 ) are obtained via slow evaporation from ethanol/water mixtures, yielding >99% purity after recrystallization.

Comparative Analysis of Methods

Method Yield Range Stereoselectivity Scalability Cost
Koenigs-Knorr13–18%ModerateLow$
Trichloroacetimidate31–81%High (β-only)High$$
Enzymatic40–90%High (β-only)Moderate$$$

Challenges and Solutions

Orthoester Formation

Orthoesters arise from competing nucleophilic attack during Koenigs-Knorr reactions. Substituting acetyl groups with isobutyryl groups in donors (e.g., 55 ) reduces transacylation, suppressing orthoesters from 30% to <5%.

Anomeric Mixtures

BF₃·Et₂O promotion ensures β-selectivity via neighboring-group participation of C-2 acyloxy groups, directing nucleophilic attack to the β-face .

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